molecular formula C23H19ClF4N4O3 B2589485 (E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]pent-4-ene-1,3-dione CAS No. 478248-66-7

(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]pent-4-ene-1,3-dione

Cat. No. B2589485
CAS RN: 478248-66-7
M. Wt: 510.87
InChI Key: XXUYKWNKPIDRLX-ZHACJKMWSA-N
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Description

(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]pent-4-ene-1,3-dione is a useful research compound. Its molecular formula is C23H19ClF4N4O3 and its molecular weight is 510.87. The purity is usually 95%.
BenchChem offers high-quality (E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]pent-4-ene-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]pent-4-ene-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]pent-4-ene-1,3-dione has been studied as a neurokinin-1 (NK1) receptor antagonist. Harrison et al. (2001) synthesized a compound, which is structurally similar, demonstrating high affinity and effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Structural and Synthetic Chemistry

The compound has been a subject of interest in structural and synthetic chemistry. Ahmed et al. (2020) reported on the synthesis and characterization of similar triazole derivatives incorporating α-ketoester functionality. They analyzed the interactions in these compounds using various techniques like Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020). Another study by Ming-zhi et al. (2005) focused on the synthesis and structural characterization of a compound closely related to (E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]pent-4-ene-1,3-dione, providing insights into its molecular structure via X-ray crystallography (Ming-zhi et al., 2005).

Nonlinear Optical Properties

Rahulan et al. (2014) explored the nonlinear optical properties of a compound with structural similarities. They investigated its potential for optical device applications such as optical limiters, highlighting its unique absorption behavior under different laser intensities (Rahulan et al., 2014).

Potential Antimicrobial and Antioxidant Applications

Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl chalcone derivatives, structurally akin to the compound , and evaluated their antimicrobial, antioxidant, and anticancer activities. These compounds displayed a broad spectrum of antimicrobial and antioxidant activities, suggesting potential for various therapeutic applications (Bhat et al., 2016).

properties

IUPAC Name

(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]pent-4-ene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF4N4O3/c1-31(2)11-10-21(33)17(12-16-18(24)4-3-5-19(16)25)22(34)20-13-32(30-29-20)14-6-8-15(9-7-14)35-23(26,27)28/h3-11,13,17H,12H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUYKWNKPIDRLX-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]pent-4-ene-1,3-dione

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